3-phenylpropyl triphenylphosphonium bromide

Molecular modeling Structure-activity relationship Arylphosphonium salts

3-Phenylpropyl triphenylphosphonium bromide (CAS 7484-37-9) is a quaternary phosphonium salt characterized by a lipophilic triphenylphosphonium cation and a bromide counterion. The compound possesses a molecular weight of 461.38 g/mol and a melting point range of 208°C to 212°C.

Molecular Formula C27H26P+
Molecular Weight 381.5 g/mol
CAS No. 7484-37-9
Cat. No. B1585614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenylpropyl triphenylphosphonium bromide
CAS7484-37-9
Molecular FormulaC27H26P+
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H26P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-12,14-15,17-22H,13,16,23H2;1H/q+1;/p-1
InChIKeyYEWDWCMFWXAKLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylpropyl triphenylphosphonium bromide (CAS 7484-37-9): A Quaternary Phosphonium Salt for Mitochondrial Research and Organic Synthesis


3-Phenylpropyl triphenylphosphonium bromide (CAS 7484-37-9) is a quaternary phosphonium salt characterized by a lipophilic triphenylphosphonium cation and a bromide counterion . The compound possesses a molecular weight of 461.38 g/mol and a melting point range of 208°C to 212°C . Its structure confers amphiphilic properties that enable it to function as a mitochondrial uncoupler by disrupting the proton gradient across the inner mitochondrial membrane , while also serving as a versatile reagent in Wittig and other organic synthesis reactions . The compound's specific 3-phenylpropyl substituent distinguishes it from other triphenylphosphonium salts with varying alkyl or aryl chain lengths, influencing its lipophilicity and biological interactions [1].

Why Triphenylphosphonium Salt Analogs Cannot Simply Be Substituted for 3-Phenylpropyl Triphenylphosphonium Bromide in Research and Industrial Applications


Generic substitution among triphenylphosphonium salts is not feasible due to structure-dependent variations in lipophilicity, membrane permeability, mitochondrial accumulation, and biological activity [1]. The length and nature of the alkyl or aryl substituent on the phosphonium cation directly modulate the compound's physicochemical properties, which in turn dictate its performance in applications ranging from mitochondrial targeting to organic catalysis [1]. For example, alterations in chain length have been shown to produce a distinct 'cut-off effect' in fungicidal activity, with compounds of differing chain lengths exhibiting optimal efficacy against different pathogens [2]. Therefore, direct replacement of 3-phenylpropyl triphenylphosphonium bromide with a close analog such as benzyl, 2-phenylethyl, or cinnamyl triphenylphosphonium salts would yield unpredictable and likely suboptimal results, necessitating compound-specific selection based on quantitative performance data [1].

Quantitative Evidence Guide for 3-Phenylpropyl Triphenylphosphonium Bromide: Differentiating Performance Metrics Relative to Structural Analogs


Structural Differentiation: Molecular Distance and Geometry Relative to Benzyl and Phenylethyl Analogs

Computational analysis reveals that the 3-phenylpropyl substituent of Pr-TPP (3-phenylpropyl triphenylphosphonium bromide) yields a distance of 6.11 Å from the phosphonium cation to the para carbon of the terminal benzene ring, which is significantly longer than the 4.53 Å distance in the benzyl analog (Bz-TPP) and the 4.87 Å distance in the 2-phenylethyl analog (Et-TPP) [1]. This increased spatial separation influences the molecule's ability to interact with biological targets such as DNA, as the extent of DNA interaction is directly correlated with the compound's structure [2].

Molecular modeling Structure-activity relationship Arylphosphonium salts

Purity and Physical Specification: Industry-Standard 98% Assay with Defined Melting Point Range

The commercial grade of 3-phenylpropyl triphenylphosphonium bromide is supplied with a minimum purity of 98% (by titration ex bromide) and exhibits a melting point range of 208°C to 212°C . While purity specifications for exact analogs are not always publicly reported, this defined thermal property provides a critical quality benchmark that is essential for reproducible research, as the compound is known to be hygroscopic and sensitive to ambient conditions .

Quality control Analytical chemistry Procurement specifications

Functional Class Differentiation: Mitochondrial Uncoupling Activity Distinct from Cinnamyl and Other Analogs

3-Phenylpropyl triphenylphosphonium bromide functions as a mitochondrial uncoupler, disrupting the proton gradient across the inner mitochondrial membrane, which leads to increased oxygen consumption and ATP production . While cinnamyl triphenylphosphonium derivatives are primarily developed as mitochondria-targeted antioxidants (e.g., TPP-OH conjugates of caffeic acid) [1], the 3-phenylpropyl analog directly modulates mitochondrial bioenergetics. This functional divergence arises from the specific alkyl-aryl substituent, as the 'cut-off effect' observed in related triphenylphosphonium salts demonstrates that biological activity is highly sensitive to chain length and terminal group chemistry [2].

Mitochondrial biology Uncoupling agents Bioenergetics

Validated Application Scenarios for 3-Phenylpropyl Triphenylphosphonium Bromide Based on Quantitative and Functional Evidence


Mitochondrial Bioenergetics and Uncoupling Studies

Due to its established role as a mitochondrial uncoupler that disrupts the proton gradient and increases oxygen consumption , 3-phenylpropyl triphenylphosphonium bromide is an appropriate tool for investigating cellular respiration, metabolic flux, and the role of mitochondria in disease states such as cancer or metabolic disorders.

Structure-Activity Relationship (SAR) Studies of DNA-Targeting Agents

The distinct 6.11 Å distance from the phosphonium cation to the para carbon of the terminal benzene ring, as compared to shorter-chain analogs like benzyl (4.53 Å) and 2-phenylethyl (4.87 Å) derivatives [1], makes this compound a valuable probe for SAR investigations into how molecular geometry influences DNA binding, aggregation, and subsequent cytotoxicity.

Organic Synthesis as a Wittig Reagent Precursor

3-Phenylpropyl triphenylphosphonium bromide is a key intermediate in the formation of ylides for Wittig olefination reactions, which are widely employed in the synthesis of complex natural products, pharmaceuticals, and fine chemicals . Its high purity (98%) and defined melting point (208-212°C) ensure reproducible reaction outcomes and facilitate quality control in multistep synthetic routes .

Comparative Studies on the 'Cut-Off Effect' of Lipophilic Cations

Given that triphenylphosphonium salts exhibit a chain-length-dependent 'cut-off effect' in biological activities such as fungicidal action [2], this specific 3-phenylpropyl derivative serves as a critical reference point within a homologous series. It is essential for experiments designed to elucidate the relationship between alkyl chain length, lipophilicity, and membrane permeation or bioactivity.

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